Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate is a complex organic compound characterized by its trifluoromethyl groups and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl groups and the oxazole ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate can be used as a probe to study biological processes. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other materials. Its chemical properties make it suitable for a wide range of applications, from crop protection to material science.
Mechanism of Action
The mechanism by which Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate
Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate
Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate
Uniqueness: The uniqueness of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate lies in its trifluoromethyl groups and oxazole ring, which confer distinct chemical and biological properties compared to other similar compounds. These features make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO4/c1-23-11(22)9-12(24-2)25-10(21-9)6-3-7(13(15,16)17)5-8(4-6)14(18,19)20/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRQWGJPCNKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.